Cas no 1806751-50-7 (2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide)

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide
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- インチ: 1S/C7H6F3N3O6S/c1-18-6-5(19-7(8,9)10)3(13(14)15)2-4(12-6)20(11,16)17/h2H,1H3,(H2,11,16,17)
- InChIKey: KBFJABGMMAHFDJ-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=C(N=1)OC)OC(F)(F)F)[N+](=O)[O-])(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 11
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 458
- XLogP3: 1.1
- トポロジー分子極性表面積: 146
2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085783-1g |
2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide |
1806751-50-7 | 97% | 1g |
$1,534.70 | 2022-03-31 |
2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamideに関する追加情報
Introduction to 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide (CAS No. 1806751-50-7)
2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide, identified by its CAS number 1806751-50-7, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine sulfonamide class, a structural motif widely recognized for its pharmacological versatility and biological activity. The unique combination of functional groups—namely the methoxy, nitro, trifluoromethoxy, and sulfonamide substituents—imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.
The molecular structure of 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide features a pyridine core substituted at the 2-position with a methoxy group, the 4-position with a nitro group, the 3-position with a trifluoromethoxy group, and the 6-position with a sulfonamide moiety. This arrangement creates a highly polar and electronically rich molecule, which can interact favorably with biological targets such as enzymes and receptors. The presence of fluorine atoms at the 3-position is particularly noteworthy, as fluorine substitution is frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.
In recent years, there has been growing interest in exploring the therapeutic potential of pyridine sulfonamides due to their demonstrated efficacy in various disease models. For instance, derivatives of this class have shown promise in inhibiting key enzymes involved in cancer metabolism, such as poly(ADP-ribose) polymerase (PARP) inhibitors. The nitro group in 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide may serve as a reactive site for further chemical modification, enabling the synthesis of more complex analogs with tailored biological activities. Additionally, the sulfonamide group is known to enhance water solubility and binding interactions with biological targets, making this compound a compelling candidate for further investigation.
Recent studies have highlighted the role of trifluoromethoxy-substituted pyridines in developing novel antimicrobial agents. The electron-withdrawing nature of the trifluoromethoxy group can modulate electronic properties, influencing both reactivity and binding affinity. This feature has been exploited in designing compounds that exhibit potent activity against resistant bacterial strains. Furthermore, the methoxy group at the 2-position may contribute to steric hindrance and electronic tuning, allowing for precise optimization of pharmacological properties. These structural elements collectively contribute to the unique profile of 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide, positioning it as a versatile building block for drug discovery efforts.
The sulfonamide moiety at the 6-position of this compound is particularly significant from a medicinal chemistry perspective. Sulfonamides are well-documented bioisosteres that can replace carboxylic acids or amides in drug molecules without compromising efficacy. They often enhance binding affinity by forming hydrogen bonds and salt bridges with biological targets. In addition, sulfonamides have been successfully incorporated into drugs targeting diverse diseases, including diabetes (e.g., glipizide), infections (e.g., sulfamethoxazole), and cancer (e.g., sulfonylureas). The incorporation of this functional group into 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide suggests potential applications in modulating enzyme activity or receptor binding in therapeutic contexts.
The nitro group at the 4-position is another critical feature that influences the reactivity and properties of this compound. Nitro groups can serve as handles for further functionalization through reduction or diazotization reactions, allowing chemists to introduce additional substituents or modify existing ones. This flexibility makes 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide a valuable intermediate in synthetic chemistry. Moreover, nitro-substituted pyridines have been explored in developing bioactive molecules due to their ability to engage with biological targets through redox processes or direct hydrogen bonding interactions.
From an industrial perspective, the synthesis of 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide presents both challenges and opportunities. The presence of multiple functional groups necessitates careful optimization of reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex heterocyclic structures like this one efficiently. For example, palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions can be employed to introduce desired substituents at specific positions on the pyridine ring. Such synthetic strategies are essential for producing libraries of derivatives for high-throughput screening (HTS) applications.
The growing interest in fluorinated compounds has driven research into understanding how fluorine substitution affects molecular properties and biological activity. In 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide, the trifluoromethoxy group not only enhances metabolic stability but also influences electronic distributions across the molecule. This can lead to improved binding interactions with biological targets by modulating charge density or dipole moments. Such effects are particularly relevant in designing kinase inhibitors or other enzyme-targeted therapeutics where precise control over binding affinity is crucial.
In conclusion,2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide (CAS No. 1806751-50-7) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of methoxy, nitro, trifluoromethoxy, and sulfonamide substituents endows this compound with versatile chemical properties that make it suitable for designing novel therapeutics targeting various diseases. Ongoing research efforts are likely to uncover new applications for this molecule as synthetic methodologies continue to evolve and our understanding of structure–activity relationships improves.
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